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Compound of Interest
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Cat. No.: B611685 Get Quote

Introduction

Vidupiprant (also known as AMG 853) is a potent, orally bioavailable small molecule that acts

as a dual antagonist of the prostaglandin D2 (PGD2) receptors, CRTH2 (chemoattractant

receptor-homologous molecule expressed on Th2 cells, also known as DP2) and DP1. PGD2 is

a key lipid mediator released primarily from mast cells and is implicated in the pathogenesis of

allergic diseases such as asthma through its interaction with these receptors. By blocking both

CRTH2 and DP1, Vidupiprant aims to inhibit the pro-inflammatory effects of PGD2, including

the activation and recruitment of key immune cells like eosinophils and T helper 2 (Th2)

lymphocytes. This technical guide provides a comprehensive overview of the preclinical

research on Vidupiprant, summarizing its mechanism of action, in vitro and in vivo

pharmacology, and available pharmacokinetic data.

Mechanism of Action: Dual Antagonism of PGD2
Receptors
Vidupiprant exerts its pharmacological effects by competitively binding to and inhibiting the

activity of two distinct G-protein coupled receptors for PGD2:

CRTH2 (DP2) Receptor: This receptor is primarily coupled to Gi/o proteins. Its activation by

PGD2 leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and an

increase in intracellular calcium (Ca2+), promoting the chemotaxis, activation, and survival of
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eosinophils, basophils, and Th2 cells. These cells are central to the type 2 inflammatory

response characteristic of allergic asthma.

DP1 Receptor: This receptor is coupled to Gs proteins, and its activation by PGD2 leads to

an increase in intracellular cAMP. The effects of DP1 activation are more complex; while it

can mediate vasodilation and inhibit platelet aggregation, it has also been implicated in the

regulation of immune cell function and airway inflammation.

By antagonizing both receptors, Vidupiprant is designed to provide a more comprehensive

blockade of the diverse pro-inflammatory signaling pathways activated by PGD2.
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Vidupiprant's antagonism of the CRTH2 signaling pathway.
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Vidupiprant's antagonism of the DP1 signaling pathway.

In Vitro Pharmacology
The in vitro activity of Vidupiprant has been characterized in a variety of assays,

demonstrating its potent and dual antagonism of CRTH2 and DP1 receptors.

Table 1: In Vitro Potency of Vidupiprant (AMG 853)

Assay Type Target Species Parameter Value (nM) Reference

Radioligand

Binding
CRTH2 Human IC50 8

Radioligand

Binding
DP1 Human IC50 35

Functional

Assay

(cAMP)

DP1 Human IC50 4

Functional

Assay

(Aequorin)

CRTH2 Human IC50 3

PGD2-

induced

Eosinophil

Shape

Change

CRTH2 Human Kb 0.2

PGD2-

induced

cAMP

Response in

Platelets

DP1 Human Kb 4.7

Key Experimental Protocols (Representative)
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While specific, detailed protocols for Vidupiprant are proprietary, the following represent

standard methodologies for the assays listed above.

1. Radioligand Binding Assay (CRTH2/DP1)

Objective: To determine the binding affinity of Vidupiprant to the CRTH2 and DP1 receptors.

Methodology:

Membranes from cells stably expressing either human CRTH2 or DP1 receptors are

prepared.

Membranes are incubated with a specific radioligand ([3H]PGD2) and varying

concentrations of Vidupiprant.

Non-specific binding is determined in the presence of a high concentration of a non-

labeled ligand.

After incubation, the membranes are washed, and the bound radioactivity is quantified

using a scintillation counter.

The IC50 value (the concentration of Vidupiprant that inhibits 50% of the specific binding

of the radioligand) is calculated.

2. Eosinophil Shape Change Assay

Objective: To assess the functional antagonism of Vidupiprant on PGD2-induced eosinophil

activation.

Methodology:

Eosinophils are isolated from human peripheral blood.

Cells are pre-incubated with varying concentrations of Vidupiprant or vehicle.

PGD2 is added to stimulate the eosinophils.
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Changes in cell shape (a marker of activation) are measured using flow cytometry by

analyzing forward scatter changes.

The concentration of Vidupiprant that inhibits the PGD2-induced shape change by 50% is

determined to calculate the Kb (inhibitor constant).

Isolate Human
Eosinophils

Pre-incubate with
Vidupiprant or Vehicle

Stimulate with PGD2

Measure Shape Change
(Flow Cytometry)

Calculate Kb

Click to download full resolution via product page

Workflow for the Eosinophil Shape Change Assay.

3. Th2 Cell Differentiation and Cytokine Release Assay

Objective: To evaluate the effect of Vidupiprant on the differentiation of naive T cells into

Th2 cells and their subsequent cytokine production.

Methodology:

Naive CD4+ T cells are isolated from human peripheral blood.
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Cells are cultured under Th2-polarizing conditions (e.g., with IL-2, IL-4, and anti-IFN-γ

antibodies) in the presence of varying concentrations of Vidupiprant or vehicle.

After several days, the cells are re-stimulated.

The expression of Th2-specific transcription factors (e.g., GATA3) is measured by

intracellular flow cytometry or qPCR.

The concentration of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the culture supernatant is

quantified by ELISA.

In Vivo Pharmacology
The in vivo effects of Vidupiprant have been investigated in animal models of pain and

inflammation.

Cisplatin-Induced Neuropathic Pain Model in Rats

In a study investigating the role of PGD2 in neuropathic pain, Vidupiprant (referred to as AMG

853) was evaluated in a rat model of cisplatin-induced peripheral neuropathy.

Key Findings: Intrathecal administration of Vidupiprant significantly increased the paw

withdrawal threshold in response to a mechanical stimulus (von Frey filaments), indicating an

analgesic effect. This effect was comparable to that of a selective DP2 antagonist,

suggesting a significant role for the DP2 receptor in this pain model.

Table 2: In Vivo Efficacy of Vidupiprant in a Neuropathic Pain Model

Animal
Model

Species
Dosing
Route

Endpoint Result Reference

Cisplatin-

induced

Neuropathy

Rat Intrathecal

Paw

Withdrawal

Threshold

Significantly

increased (P

= 0.004)

Preclinical Pharmacokinetics
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Pharmacokinetic studies have been conducted in rats and cynomolgus monkeys to

characterize the absorption, distribution, metabolism, and excretion (ADME) properties of

Vidupiprant.

Table 3: Pharmacokinetic Parameters of Vidupiprant (AMG 853)

Species
Dosing
Route

Dose
(mg/kg)

Tmax
(h)

Cmax
(ng/mL)

AUC
(ng*h/m
L)

Bioavail
ability
(%)

Referen
ce

Rat Oral 2 4 1800 14000 70

Rat IV 0.5 - - 5000 -

Cynomol

gus

Monkey

Oral 2 4 1400 11000 79

Cynomol

gus

Monkey

IV 0.5 - - 3500 -

Preclinical Safety and Toxicology
Detailed preclinical safety and toxicology data for Vidupiprant are not extensively published in

the public domain. However, clinical trials have been conducted, suggesting that a preclinical

safety package sufficient to support human studies was completed. Standard preclinical

toxicology programs typically include in vitro genotoxicity assays (e.g., Ames test, chromosome

aberration test) and in vivo studies in at least two species (one rodent, one non-rodent) to

assess single-dose and repeat-dose toxicity, safety pharmacology (effects on vital functions),

and reproductive and developmental toxicity.

Conclusion
Vidupiprant is a potent dual antagonist of the PGD2 receptors CRTH2 and DP1. Preclinical

studies have demonstrated its high affinity and functional antagonism at these receptors in

vitro. In vivo, it has shown efficacy in a model of neuropathic pain. The pharmacokinetic profile

in rats and monkeys indicates good oral bioavailability. While detailed public data on its effects
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in asthma models and comprehensive toxicology are limited, the available preclinical

information supported its advancement into clinical development for inflammatory conditions

such as asthma. This guide provides a foundational understanding of the preclinical

characteristics of Vidupiprant for researchers and professionals in the field of drug

development.

To cite this document: BenchChem. [Preclinical Profile of Vidupiprant: A Technical Guide for
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611685#preclinical-research-involving-vidupiprant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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